molecular formula C20H26N2O B565014 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 CAS No. 1204688-14-1

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3

Cat. No.: B565014
CAS No.: 1204688-14-1
M. Wt: 313.459
InChI Key: QBUUEBUUMUYSIY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterated compound used primarily in proteomics research. It has a molecular formula of C20H23D3N2O and a molecular weight of 313.45 . This compound is a stable isotope-labeled analog, which makes it valuable in various scientific studies.

Preparation Methods

The synthesis of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert pharmacological effects by itself but is used to trace and quantify biological molecules in various systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies.

Properties

IUPAC Name

1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUEBUUMUYSIY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.